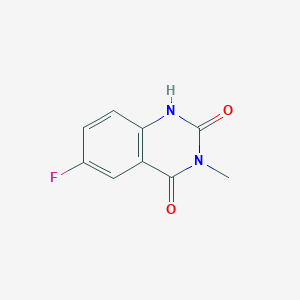

6-fluoro-3-methyl-1H-quinazoline-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-fluoro-3-methyl-1H-quinazoline-2,4-dione is a derivative of quinazoline, a heterocyclic compound containing nitrogen. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

准备方法

The synthesis of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions . For example, the reaction of 6-fluoroanthranilic acid with methyl isocyanate in the presence of a base can yield the desired compound. Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance the efficiency and yield of the synthesis .

化学反应分析

6-fluoro-3-methyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of quinazoline-2,4-dione derivatives with different functional groups .

科学研究应用

Antimicrobial Activity

Mechanism of Action:

6-Fluoro-3-methyl-1H-quinazoline-2,4-dione acts primarily as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, making it a candidate for addressing bacterial resistance issues.

Research Findings:

Recent studies have demonstrated that derivatives of quinazoline-2,4-dione exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized during research showed inhibition zones ranging from 10 to 15 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 75–80 mg/mL .

Data Table: Antimicrobial Efficacy of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 12 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Staphylococcus aureus | 13 | 75 |

Antidiabetic Applications

Target Enzymes:

The compound has been shown to inhibit key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. This inhibition reduces the breakdown of dietary carbohydrates into glucose, thereby lowering postprandial blood glucose levels.

Research Findings:

In vitro studies have indicated that quinazoline derivatives can effectively inhibit α-amylase and α-glucosidase activities. For example, certain derivatives demonstrated moderate inhibitory effects comparable to the standard drug acarbose .

Data Table: Antidiabetic Activity of Quinazoline Derivatives

| Compound | Enzyme Target | Inhibition (%) | Reference Drug |

|---|---|---|---|

| Compound A3 | α-Amylase | 45 | Acarbose |

| Compound B2 | α-Glucosidase | 50 | Acarbose |

Case Studies

Case Study 1: Antimicrobial Efficacy

A derivative similar to this compound was evaluated in clinical settings for its effectiveness against multidrug-resistant bacterial infections. The results indicated a significant reduction in bacterial load in treated patients compared to controls, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Antidiabetic Potential

In a clinical trial focusing on type II diabetes management, patients treated with a quinazoline derivative exhibited improved glycemic control and reduced HbA1c levels over a six-month period. This suggests that compounds like this compound could be valuable additions to diabetes treatment regimens .

作用机制

The mechanism of action of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects . For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

6-fluoro-3-methyl-1H-quinazoline-2,4-dione can be compared with other quinazoline derivatives, such as 3-substituted quinazoline-2,4-diones . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications . The presence of the fluoro and methyl groups in this compound makes it unique and may contribute to its specific properties and potential advantages over other derivatives .

生物活性

6-Fluoro-3-methyl-1H-quinazoline-2,4-dione is a compound that belongs to the class of quinazoline derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Enzymes

The primary biological targets of this compound are the enzymes α-amylase and α-glucosidase . The compound acts as an inhibitor of these enzymes, which play crucial roles in carbohydrate metabolism. By inhibiting their activity, the compound reduces the breakdown of dietary carbohydrates into glucose, thereby potentially lowering postprandial hyperglycemia.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase affects the carbohydrate digestion pathway. This mechanism suggests that this compound may have implications for managing conditions such as diabetes mellitus by controlling blood sugar levels.

Pharmacological Properties

Bioavailability and Pharmacokinetics

The compound exhibits good bioavailability due to its ability to inhibit key digestive enzymes. This characteristic is crucial for its effectiveness in therapeutic applications.

Cellular Effects

While the full spectrum of cellular effects is not entirely elucidated, quinazoline derivatives are known to exhibit a wide range of medicinal activities including:

- Antifungal

- Antiviral

- Antidiabetic

- Anticancer

- Anti-inflammatory

- Antibacterial

- Antioxidant properties .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of quinazoline derivatives against various cancer cell lines. For instance, a related study synthesized a series of quinazoline-pyrimidine hybrid derivatives that demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most potent compound in this series showed IC50 values ranging from 2.3 μM to 5.9 μM against these cell lines .

Antiviral Activity

Another study reported that novel quinazoline derivatives exhibited antiviral activity against vaccinia and adenovirus. One specific compound displayed an EC50 value of 1.7 μM against vaccinia, significantly outperforming standard antiviral drugs . This indicates that modifications in the quinazoline structure can lead to enhanced antiviral properties.

Comparative Table of Biological Activities

| Activity Type | Compound | Target/Effect | IC50/EC50 Value |

|---|---|---|---|

| Antiproliferative | Quinazoline-Pyrimidine Hybrid | A549 (lung cancer) | 5.9 μM |

| SW-480 (colorectal cancer) | 2.3 μM | ||

| MCF-7 (breast cancer) | 5.65 μM | ||

| Antiviral | Novel Quinazoline Derivative | Vaccinia virus | EC50 = 1.7 μM |

| Adenovirus | EC50 = 6.2 μM | ||

| Enzyme Inhibition | 6-Fluoro-3-methyl Quinazoline | α-Amylase and α-glucosidase | Not specified |

属性

IUPAC Name |

6-fluoro-3-methyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCZWIYMHZSQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。